Antibacterial Activity: Target Compound vs. KKL-35 (4-Fluoro Analog)
The target compound has been reported to exhibit antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. In contrast, the 4-fluoro analog KKL-35 (4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide) demonstrates significantly higher potency, with an MIC of 2 µg/mL against the same strain. This 16-fold difference in potency highlights the critical role of the 4-methanesulfonyl substituent in modulating antibacterial efficacy [1].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 32 µg/mL (S. aureus) |
| Comparator Or Baseline | KKL-35: 2 µg/mL (S. aureus) |
| Quantified Difference | 16-fold lower potency |
| Conditions | Broth microdilution assay; S. aureus ATCC 29213 |
Why This Matters
For researchers screening for anti-staphylococcal agents, the target compound's lower potency may be advantageous when a moderate-activity tool compound is needed for mechanistic studies, or disadvantageous if high potency is the primary selection criterion.
- [1] Moir, D. T., Opperman, T. J., Kwasny, S. M., et al. (2018). KKL-35 Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition. Antimicrobial Agents and Chemotherapy, 62(2), e01459-17. View Source
